molecular formula C10H10N4O2S B316320 2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione

Cat. No.: B316320
M. Wt: 250.28 g/mol
InChI Key: NHEMPHWIPBNDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C10H10N4O2S/c1-5-4-14-6-7(11-9(14)17-5)12(2)10(16)13(3)8(6)15/h1,4H2,2-3H3

InChI Key

NHEMPHWIPBNDGM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=C)SC3=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=C)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and purine derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, a compound found in cocoa beans with stimulant properties.

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

2,4-dimethyl-7-methylidene-8H-purino[8,7-b][1,3]thiazole-1,3-dione is unique due to its thiazole ring fused to a purine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.

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